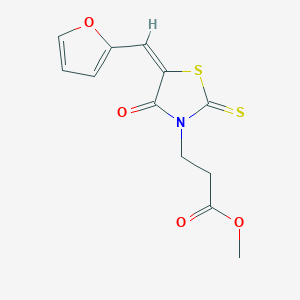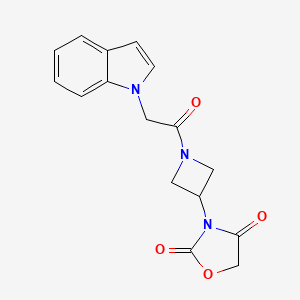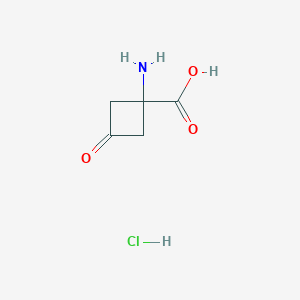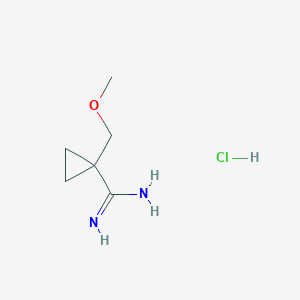![molecular formula C13H11F4N5 B2876046 5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine CAS No. 2415541-67-0](/img/structure/B2876046.png)
5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine, also known as AZD6738, is a small molecule inhibitor that targets the enzyme ataxia-telangiectasia and Rad3-related protein (ATR). ATR is an important protein involved in DNA damage response, cell cycle regulation, and replication stress. AZD6738 has shown promising results in preclinical studies as a potential anti-cancer agent.
Wirkmechanismus
5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine is a selective inhibitor of ATR kinase, which is a key regulator of the DNA damage response pathway. ATR is activated in response to DNA damage and replication stress, leading to the activation of downstream signaling pathways that promote DNA repair and cell survival. By inhibiting ATR, this compound disrupts this pathway and sensitizes cancer cells to DNA damage, ultimately leading to cell death.
Biochemical and physiological effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the replication of hepatitis B virus in vitro. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine is its selectivity for ATR kinase, which reduces the potential for off-target effects. Additionally, this compound has been shown to have good pharmacokinetic properties and can be administered orally, making it a convenient option for preclinical studies. However, like any experimental drug, this compound has limitations. For example, its efficacy may vary depending on the type of cancer being studied and the specific genetic mutations present in the cancer cells.
Zukünftige Richtungen
There are several potential future directions for research on 5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine. One area of interest is the development of biomarkers to predict which patients are most likely to benefit from treatment with this compound. Additionally, researchers are exploring the use of this compound in combination with immunotherapy, which could enhance the anti-tumor immune response. Finally, there is ongoing research into the use of this compound in combination with other targeted therapies, such as CDK4/6 inhibitors, to further enhance its anti-cancer effects.
Synthesemethoden
The synthesis of 5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine involves several steps, starting with the reaction of 4-amino-2-fluoropyrimidine with 2-chloro-4-(trifluoromethyl)pyridine to form 4-amino-2-fluoro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidine-5-carboxamide. This intermediate is then reacted with 1-(azetidin-3-yl)ethanone to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and ovarian cancer. It has been shown to enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to DNA damage. Furthermore, this compound has been shown to have synergistic effects when used in combination with other targeted therapies, such as PARP inhibitors.
Eigenschaften
IUPAC Name |
5-fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F4N5/c14-10-4-18-7-20-12(10)21-9-5-22(6-9)11-3-8(1-2-19-11)13(15,16)17/h1-4,7,9H,5-6H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFNJLVQAVSAGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CC(=C2)C(F)(F)F)NC3=NC=NC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F4N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7-[(2-chlorophenyl)methyl]-1-(2-methoxyethyl)-3,4,9-trimethyl-5,7,9-trihydro-4 H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/no-structure.png)




